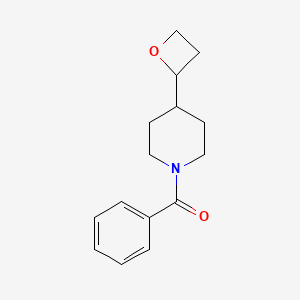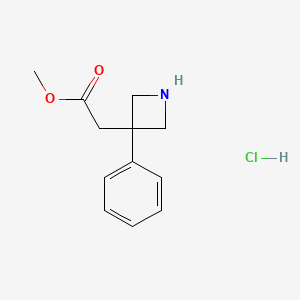
1-(1,2,3,4-Tetrahydronaphthalen-2-yl)ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,2,3,4-Tetrahydronaphthalen-2-yl)ethan-1-amine is an organic compound with the molecular formula C12H17N It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated, and an ethanamine group is attached to the second carbon of the tetrahydronaphthalene ring
准备方法
Synthetic Routes and Reaction Conditions: 1-(1,2,3,4-Tetrahydronaphthalen-2-yl)ethan-1-amine can be synthesized through several methods. One common approach involves the reduction of 1-(1,2,3,4-tetrahydronaphthalen-2-yl)ethanone using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent like tetrahydrofuran (THF) or ethanol .
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of naphthalene derivatives followed by amination. The process typically requires high-pressure hydrogenation reactors and catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) .
化学反应分析
Types of Reactions: 1-(1,2,3,4-Tetrahydronaphthalen-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be further reduced to form more saturated amines using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Corresponding ketones or aldehydes.
Reduction: More saturated amines.
Substitution: Various substituted amines depending on the reagents used.
科学研究应用
1-(1,2,3,4-Tetrahydronaphthalen-2-yl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral ligands.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(1,2,3,4-Tetrahydronaphthalen-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
相似化合物的比较
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethan-1-amine: A structural isomer with the amine group attached to the first carbon of the tetrahydronaphthalene ring.
1-(1,2,3,4-Tetrahydronaphthalen-2-yl)ethanol: An alcohol derivative with a hydroxyl group instead of an amine group.
1,2,3,4-Tetrahydro-1-naphthylamine: A related compound with the amine group directly attached to the naphthalene ring.
Uniqueness: 1-(1,2,3,4-Tetrahydronaphthalen-2-yl)ethan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
属性
分子式 |
C12H17N |
|---|---|
分子量 |
175.27 g/mol |
IUPAC 名称 |
1-(1,2,3,4-tetrahydronaphthalen-2-yl)ethanamine |
InChI |
InChI=1S/C12H17N/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-5,9,11H,6-8,13H2,1H3 |
InChI 键 |
SNGPFEAJYGCEMW-UHFFFAOYSA-N |
规范 SMILES |
CC(C1CCC2=CC=CC=C2C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 1-cyclopropyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13459207.png)
![tert-butyl N-{2-[(piperidin-4-yl)formamido]ethyl}carbamate hydrochloride](/img/structure/B13459213.png)
![Methyl[(quinoxalin-2-yl)methyl]amine dihydrochloride](/img/structure/B13459214.png)


![Tert-butyl 1-formyl-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13459238.png)
![9H-fluoren-9-ylmethyl N-[(2S)-4-hydroxybutan-2-yl]carbamate](/img/structure/B13459250.png)
![6-Aminothieno[3,2-b]pyridin-7-ol](/img/structure/B13459257.png)
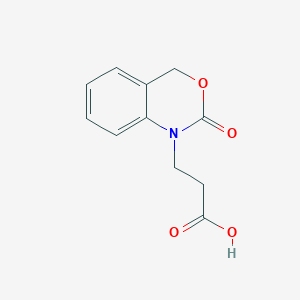
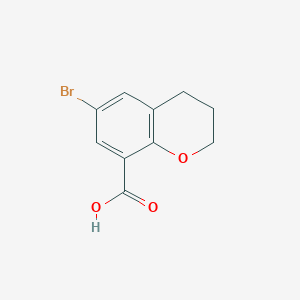
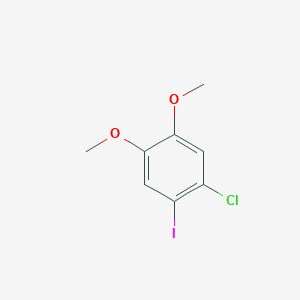
![Methyl imidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B13459276.png)
